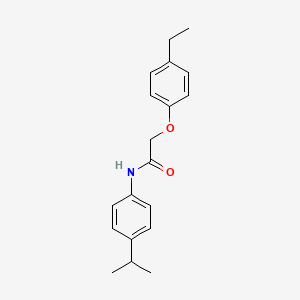
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the inhibition of the EGFR signaling pathway. This pathway is activated by the binding of epidermal growth factor (EGF) to the EGFR receptor, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. This compound blocks this pathway by binding to the EGFR receptor and preventing the binding of EGF. This leads to the inhibition of downstream signaling pathways, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and survival of cancer cells by blocking the EGFR signaling pathway. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. In cardiovascular diseases, this compound improves cardiac function and reduces myocardial infarction size by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide has several advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity towards the EGFR receptor, making it an effective inhibitor of the EGFR signaling pathway. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide. One area of research is the development of more soluble analogs of this compound that can be administered more easily in experimental settings. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the reaction of 2-(1H-imidazol-2-ylcarbonyl)benzoic acid with benzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 50-60°C for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
科学研究应用
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the epidermal growth factor receptor (EGFR) signaling pathway. This pathway plays a crucial role in the proliferation and survival of cancer cells, and blocking it can lead to the death of cancer cells. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been studied for its potential use in cardiovascular diseases, where it has been shown to improve cardiac function and reduce myocardial infarction size.
属性
IUPAC Name |
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16(17-19-10-11-20-17)14-8-4-5-9-15(14)18(23)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMPPGMBJWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354582 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-93-2 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
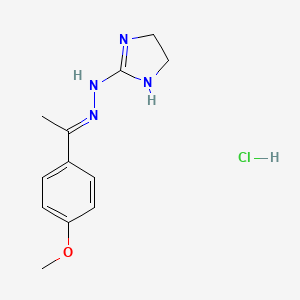


![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)
![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)
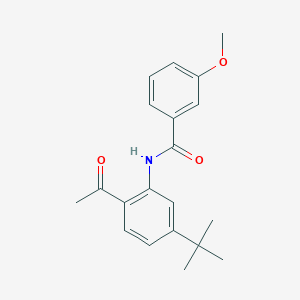
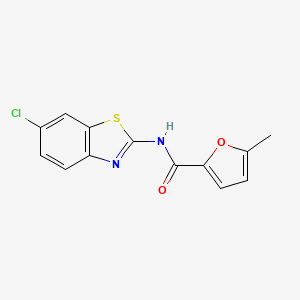

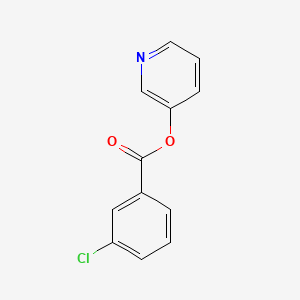
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
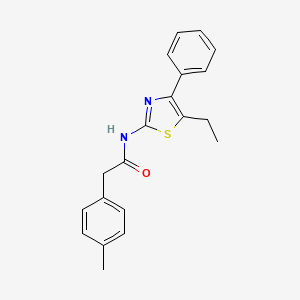
![3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5737040.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)
